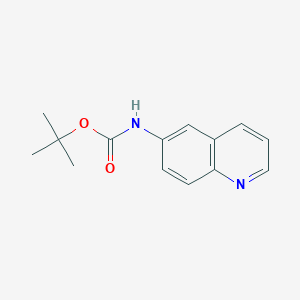

tert-Butyl quinolin-6-ylcarbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-quinolin-6-ylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-14(2,3)18-13(17)16-11-6-7-12-10(9-11)5-4-8-15-12/h4-9H,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDBIAZNDFPUJFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC2=C(C=C1)N=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure:

-

Reagents :

-

Quinolin-6-amine (1 equiv)

-

Boc anhydride (1.2–1.5 equiv)

-

Base: Triethylamine (TEA), 4-dimethylaminopyridine (DMAP), or sodium bicarbonate

-

Solvent: Dichloromethane (DCM), tetrahydrofuran (THF), or methanol

-

-

Conditions :

-

Room temperature, 2–24 hours under inert atmosphere.

-

Example: Dissolve quinolin-6-amine (1.0 g, 6.2 mmol) in DCM (20 mL). Add Boc anhydride (1.6 g, 7.4 mmol) and DMAP (0.1 g, catalytic). Stir for 12 hours. Quench with water, extract with DCM, and purify via column chromatography (hexane/ethyl acetate).

-

Key Findings:

-

Selectivity : Mono-Boc protection is favored over di-substitution when using stoichiometric Boc anhydride.

Coupling Reagent-Assisted Boc Protection

For less nucleophilic amines or sterically hindered substrates, coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) enhance reaction efficiency.

Procedure:

-

Reagents :

-

Quinolin-6-amine (1 equiv)

-

Boc anhydride (1.5–2.0 equiv)

-

EDCI (1.5–3.0 equiv), HOBt (0.05–0.1 equiv)

-

Base: Triethylamine

-

Solvent: THF or DCM

-

-

Conditions :

Key Findings:

-

Advantage : Effective for electron-deficient aromatic amines due to activated intermediate formation.

Aqueous-Phase Boc Protection

An eco-friendly alternative employs aqueous sodium bicarbonate to minimize organic solvent use.

Procedure:

-

Reagents :

-

Quinolin-6-amine (1 equiv)

-

Boc anhydride (1.5 equiv)

-

Sodium bicarbonate (2 equiv)

-

Solvent: Water/THF (1:1)

-

-

Conditions :

Key Findings:

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing time from hours to minutes.

Procedure:

-

Reagents :

-

Quinolin-6-amine (1 equiv)

-

Boc anhydride (1.2 equiv)

-

Solvent: DMF or acetonitrile

-

-

Conditions :

Key Findings:

Comparative Analysis of Methods

| Method | Reagents/Conditions | Yield (%) | Time | Advantages |

|---|---|---|---|---|

| Classical Boc | Boc anhydride, DMAP/DCM | 75–90 | 12–24 h | Simple, scalable |

| Coupling Reagent | EDCI/HOBt, TEA/THF | 80–92 | 0.5–2 h | High selectivity |

| Aqueous-Phase | NaHCO₃, H₂O/THF | 70–85 | 3–5 h | Eco-friendly |

| Microwave-Assisted | Boc anhydride, DMF, 100°C | 85–95 | 10–30 min | Rapid, high yield |

Chemical Reactions Analysis

Types of Reactions: tert-Butyl quinolin-6-ylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides, aryl halides, and organometallic reagents are commonly employed.

Major Products: The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl quinolin-6-ylcarbamate has shown potential as a lead compound in drug discovery. Its structural similarity to other bioactive compounds allows researchers to explore its efficacy against various diseases.

Potential Therapeutic Targets:

- Cancer Treatment: Research indicates that compounds related to this compound may act as inhibitors of the Kras protein, which is implicated in several cancers. Inhibition of Kras can significantly reduce tumor growth and proliferation. Initial studies suggest modifications to the quinoline structure can enhance binding efficiency and specificity towards mutated forms of Kras.

Case Study:

A study demonstrated that derivatives of quinoline-based compounds exhibited significant biological activities, including anti-cancer properties. The binding affinity of these compounds to Kras proteins was assessed, indicating a promising avenue for therapeutic intervention in cancer treatments.

Antimicrobial Activity

This compound has been explored for its antimicrobial properties. Similar compounds have been tested against pathogens such as Mycobacterium tuberculosis (Mtb), showing varying degrees of inhibitory activity.

Research Findings:

In vitro screening of arylated quinoline derivatives revealed that specific substitutions on the quinoline ring could enhance anti-tubercular activity. For instance, modifications at certain positions on the ring led to increased efficacy against both replicating and non-replicating forms of Mtb .

Table 1: Anti-Tubercular Activity of Quinoline Derivatives

| Compound | Position of Substitution | MIC (μg/mL) | Activity |

|---|---|---|---|

| 7i | C-2 2-(naphthalen-2-yl) | 16 | Moderate |

| 7m | C-2 22-(phenanthren-3-yl) | 19 | High |

Synthetic Methodologies

The synthesis of this compound involves various organic reactions, including carbamate formation through reactions with isocyanates or carbonates. These methodologies are crucial for developing new derivatives with enhanced biological activities.

Synthesis Pathways:

The compound can be synthesized via multi-step processes that allow for functional group modifications, enhancing its pharmacological profiles . For example, phase-transfer catalysis has been employed to facilitate the alkylation reactions necessary for producing derivatives with desired characteristics .

Mechanism of Action

The mechanism of action of tert-Butyl quinolin-6-ylcarbamate involves its interaction with specific molecular targets. The Boc-protected amino group allows for selective reactions at other positions on the quinoline ring, making it a versatile intermediate in organic synthesis. The compound can interact with enzymes and receptors in biological systems, leading to various pharmacological effects.

Comparison with Similar Compounds

Key Observations :

- Chlorine vs.

- Dual Substitution : The 4-chloro-6-Boc derivative (1447606-50-9) combines electronic effects (Cl electron-withdrawing) and steric protection (Boc), making it useful in palladium-catalyzed reactions .

Physicochemical Properties

- Solubility: The Boc group improves solubility in organic solvents (e.g., THF, DCM) compared to non-protected quinoline amines. Brominated derivatives (e.g., 1312611-18-9) show reduced aqueous solubility due to increased hydrophobicity .

- Stability : All Boc-protected analogs require storage at 2–8°C under anhydrous conditions to prevent decomposition .

Biological Activity

Introduction

Tert-butyl quinolin-6-ylcarbamate is a compound belonging to the quinoline family, which is known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanism of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The molecular structure of this compound features a quinoline ring substituted with a tert-butyl group and a carbamate functional group. This structure is significant for its biological activity, as modifications to the quinoline core can influence its pharmacological properties.

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Quinoline Core : The initial step often involves the cyclization of appropriate precursors to form the quinoline structure.

- Carbamate Formation : The incorporation of the tert-butyl group and subsequent formation of the carbamate are achieved through standard carbamoylation reactions.

This compound exhibits various biological activities, primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. The compound has been studied for its role in inhibiting certain enzymes and proteins that are crucial in disease processes, such as cancer and inflammation.

- Inhibition of Cancer Cell Proliferation : Research indicates that compounds similar to this compound can inhibit the proliferation of cancer cells by targeting oncogenic proteins. For instance, studies have shown that modifications to the quinoline structure can enhance binding affinity to mutant forms of proteins like Kras, which are prevalent in many cancers .

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways suggests potential therapeutic applications in treating inflammatory diseases. Its interaction with specific receptors involved in inflammation can lead to reduced cytokine production .

Case Studies

Several studies have reported on the biological activity of compounds related to this compound, highlighting its potential therapeutic applications:

- Cancer Research : A study published in 2023 demonstrated that a related compound effectively inhibited tumor growth in xenograft models by targeting specific signaling pathways associated with cell proliferation .

- Neuroprotective Studies : Another investigation focused on the neuroprotective effects of similar quinoline derivatives, showing that they could reduce oxidative stress markers in neuronal cell cultures .

Data Tables

The following table summarizes key findings from research studies on this compound and structurally similar compounds:

Q & A

Q. What critical safety protocols should be followed when handling tert-Butyl quinolin-6-ylcarbamate in laboratory settings?

- Methodological Answer: Prioritize personal protective equipment (PPE), including respiratory protection and nitrile gloves, in well-ventilated fume hoods. Avoid ignition sources and static discharge, as tert-butyl derivatives are often sensitive to heat and reactive conditions. Store in airtight containers at 2–8°C, away from oxidizing agents. Consult SDS guidelines for analogous carbamates to infer hazard profiles (e.g., acute toxicity, skin/eye irritation) .

Q. What synthetic routes are effective for preparing this compound?

- Methodological Answer: A common approach involves reacting quinolin-6-amine with tert-butyl chloroformate in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under basic conditions (e.g., triethylamine or pyridine). Reaction optimization includes controlling temperature (0–25°C) and monitoring progress via TLC. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer: Use 1H/13C NMR to confirm carbamate linkage and tert-butyl group integration. GC-MS or HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>98%). Compare spectral data with NIST reference standards for validation. Elemental analysis (C, H, N) further verifies molecular composition .

Advanced Research Questions

Q. How can dynamic NMR and DFT calculations resolve conformational ambiguities in tert-butyl carbamate derivatives?

- Methodological Answer: Dynamic NMR at low temperatures (–40°C to –80°C) captures slow conformational exchanges (e.g., axial vs. equatorial tert-butyl positioning). DFT calculations (B3LYP/6-31G* level) with explicit solvent models (e.g., water or THF) predict thermodynamic stability, reconciling discrepancies between solution-phase and crystallographic data. This dual approach clarifies steric and electronic influences on conformation .

Q. How can researchers address contradictions in spectroscopic data during derivative characterization?

- Methodological Answer: Cross-validate using 2D NMR (COSY, HSQC) to assign proton-carbon correlations and detect impurities. X-ray crystallography resolves structural ambiguities, while high-resolution MS confirms molecular ions. Reproduce syntheses under strictly controlled conditions (e.g., inert atmosphere, anhydrous solvents) to isolate experimental variables .

Q. What strategies optimize catalytic conditions for this compound synthesis?

- Methodological Answer: Screen catalysts (e.g., K2CO3 vs. DBU) and solvents (polar aprotic vs. ethers) using design of experiments (DoE) to identify optimal combinations. Kinetic studies (e.g., in situ IR monitoring) track intermediate formation. Adjust stoichiometry (1.2–1.5 eq. tert-butyl chloroformate) and reaction time (1–24 hr) to maximize yield while minimizing side products like urea derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.